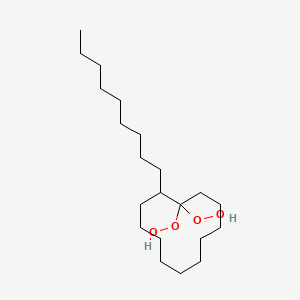
2-Methyl-4-methylidene-3-oxocyclopent-1-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-methylidene-3-oxocyclopent-1-ene-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopentene ring with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-methylidene-3-oxocyclopent-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of a precursor compound, such as 4-oxo-5-phenylthiomethylcyclopent-2-en-1-ylacetic acid ethanolamide, using gem-bis(hydroperoxy)cyclohexane . This method provides a straightforward route to the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the selection of appropriate catalysts and reagents is crucial for achieving high yields and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-methylidene-3-oxocyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The presence of multiple functional groups allows for substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like gem-bis(hydroperoxy)cyclohexane, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield more complex cyclopentenone derivatives, while reduction reactions can produce simpler cyclopentane derivatives.
Applications De Recherche Scientifique
2-Methyl-4-methylidene-3-oxocyclopent-1-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-methylidene-3-oxocyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylidene-4-oxocyclopent-2-en-1-ylacetic acid: A structurally similar compound with comparable reactivity and applications.
2-Methyl-4-isopropylidene-3-oxocyclopentane-carboxylic acid: Another analog with slight structural differences that affect its chemical properties.
Uniqueness
2-Methyl-4-methylidene-3-oxocyclopent-1-ene-1-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
444728-47-6 |
|---|---|
Formule moléculaire |
C8H8O3 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
2-methyl-4-methylidene-3-oxocyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C8H8O3/c1-4-3-6(8(10)11)5(2)7(4)9/h1,3H2,2H3,(H,10,11) |
Clé InChI |
SFRWHEOJJCPYJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC(=C)C1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)

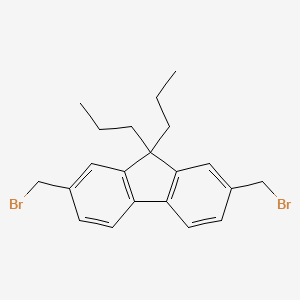
![Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate](/img/structure/B14242878.png)
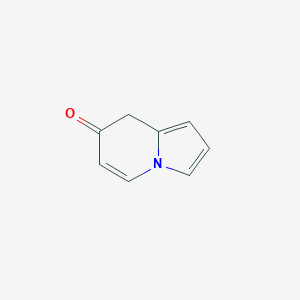


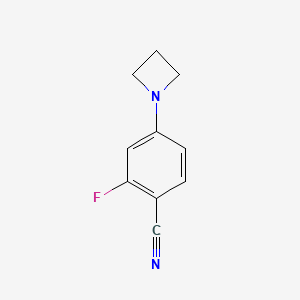
![5-(4-Methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one](/img/structure/B14242907.png)
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)-](/img/structure/B14242908.png)
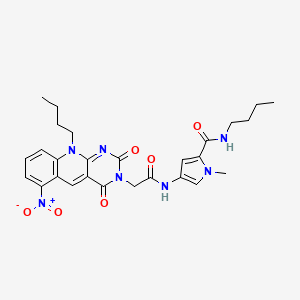
![Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl-](/img/structure/B14242912.png)
